Limonene oxide, cis-(-)-
Overview
Description
Limonene oxide, cis-(-)-, also known as cis-1,2-epoxylimonene, is a monoterpene epoxide derived from limonene. It is a naturally occurring compound found in the essential oils of citrus fruits. The molecular formula of limonene oxide, cis-(-)-, is C10H16O, and it has a molecular weight of 152.23 g/mol . This compound is known for its pleasant citrus aroma and is widely used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Limonene oxide, cis-(-)-, can be synthesized through the epoxidation of limonene. One common method involves the use of a chiral salen-metal catalyst in the presence of an oxidant such as m-chloroperbenzoic acid (m-CPBA). The reaction is typically carried out in a solvent like chloroform at low temperatures (0°C) to achieve high diastereoselectivity . Another method involves the use of peroxygenase enzymes from oat seeds, which catalyze the epoxidation of limonene under mild conditions .
Industrial Production Methods: In industrial settings, limonene oxide is produced by the epoxidation of limonene using peracids or hydrogen peroxide as oxidants. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The resulting product is then purified through distillation or chromatography to obtain the desired cis-(-)-isomer .
Chemical Reactions Analysis
Types of Reactions: Limonene oxide, cis-(-)-, undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form limonene diol or other oxygenated derivatives.
Reduction: Reduction of limonene oxide can yield limonene or other reduced products.
Substitution: The epoxide ring can be opened by nucleophiles such as water, alcohols, or amines to form corresponding diols or amino alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidants include ozone (O3) and hydrogen peroxide (H2O2) under atmospheric or controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the ring-opening reactions with nucleophiles.
Major Products:
Oxidation: Limonene diol, keto-limonene, and limononic acid.
Reduction: Limonene and other reduced derivatives.
Substitution: Limonene diols and amino alcohols.
Scientific Research Applications
Limonene oxide, cis-(-)-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of limonene oxide, cis-(-)-, involves its interaction with molecular targets and pathways:
Epoxide Ring Opening: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other derivatives.
Oxidative Stress: It can induce oxidative stress in cells, leading to apoptosis or other cellular responses.
Enzyme Inhibition: Limonene oxide can inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Limonene oxide, cis-(-)-, can be compared with other similar compounds:
Limonene Oxide, trans-: The trans-isomer has different stereochemistry and may exhibit different reactivity and biological activities.
Limonene Dioxide: This compound has two epoxide groups and is used in the synthesis of biobased polymers.
Limonene Diol: Formed by the hydrolysis of limonene oxide, it has different chemical properties and applications.
Uniqueness: Limonene oxide, cis-(-)-, is unique due to its high diastereoselectivity and specific applications in fragrance, flavor, and polymer industries. Its natural occurrence and renewable origin make it an attractive compound for sustainable chemistry .
Properties
IUPAC Name |
(1S,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFMUBVSUDRLG-AEJSXWLSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@]2([C@@H](C1)O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186250 | |
Record name | Limonene oxide, cis-(-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32543-51-4 | |
Record name | cis-(-)-1,2-Epoxy-p-menth-8-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32543-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Limonene oxide, cis-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032543514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Limonene oxide, cis-(-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIMONENE OXIDE, CIS-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/215X25J847 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Limonene oxide, cis-(-)- in the context of natural products and their applications?
A: Limonene oxide, cis-(-)- is a significant component of the essential oils found in various plants with known medicinal properties. For example, it represents a notable constituent in the essential oil of Conyza newii, a plant traditionally recognized for its mosquito repellent properties. [] This highlights the potential of Limonene oxide, cis-(-)- and similar naturally occurring compounds as valuable sources for developing novel mosquito repellents.
Q2: Besides mosquito repellency, are there other potential applications for Limonene oxide, cis-(-)- based on its presence in essential oils?
A: Research indicates that Limonene oxide, cis-(-)- is present in the essential oil extracted from Isodon rugosus, a plant valued for its medicinal properties. [] The essential oil of Isodon rugosus has demonstrated both antioxidant and antibacterial activities. While further research is necessary to determine the specific contribution of Limonene oxide, cis-(-)- to these effects, its presence suggests potential applications in developing novel antioxidant and antibacterial agents.
Q3: Can you elaborate on the methods used to analyze Limonene oxide, cis-(-)- in the context of essential oil research?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for identifying and quantifying the individual components within complex mixtures like essential oils. [, ] This method allows researchers to identify Limonene oxide, cis-(-)- and determine its relative abundance within the essential oil composition. This information is crucial for understanding the potential synergistic effects of different compounds within the oil and for developing standardized extracts with consistent properties.
Q4: Why is it important to study the variation in essential oil composition, including the presence of Limonene oxide, cis-(-)-, across different samples and sources?
A: Research has shown significant variation in the essential oil content and composition of commercially available Carum carvi L. (caraway) seeds sourced from various countries. [] This variation can significantly impact the quality, efficacy, and potential applications of these products. Understanding the factors contributing to this variability, including geographical origin, harvesting practices, and storage conditions, is crucial for developing standardized extraction and production methods that ensure consistent quality and therapeutic benefits.
Q5: Are there any established methods for separating Limonene oxide, cis-(-)- from other compounds found in essential oils or its racemic mixture?
A: Yes, research highlights a method for separating Limonene oxide, cis-(-)- from its diastereomeric counterpart, Limonene oxide, trans-(+)-. This method utilizes the difference in reaction rates between the isomers during either aqueous mercury(II)-mediated or acid-catalyzed hydration. [] This process allows for the kinetic separation of Limonene oxide, cis-(-)- or Limonene oxide, trans-(+)- from the commercially available mixture, achieving high diastereoselectivity.
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